5-Methoxyfuran-2-carboxamide

Catalog No.
S13351800
CAS No.
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyfuran-2-carboxamide

Product Name

5-Methoxyfuran-2-carboxamide

IUPAC Name

5-methoxyfuran-2-carboxamide

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

KUXLMMMCXVVMJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(O1)C(=O)N

5-Methoxyfuran-2-carboxamide is an organic compound that belongs to the furan family. It features a furan ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position. The molecular formula of this compound is C7H7NO3C_7H_7NO_3, and it has a molecular weight of approximately 153.14 g/mol. This compound exhibits unique structural properties that contribute to its potential applications in various fields, including medicinal chemistry and materials science.

5-Methoxyfuran-2-carboxamide is capable of undergoing several chemical transformations due to the presence of both the furan ring and the carboxamide group. Key reactions include:

  • Oxidation: The furan ring can be oxidized under specific conditions, leading to various oxidized derivatives.
  • Reduction: The carboxamide group can be reduced to form corresponding amines, which can further participate in various reactions.
  • Substitution: The methoxy group may undergo electrophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Research indicates that 5-methoxyfuran-2-carboxamide exhibits a range of biological activities. It has been studied for its potential anti-inflammatory properties and its ability to modulate metabolic pathways. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity and cellular signaling pathways. Additionally, derivatives of this compound have shown promise in antimicrobial activities, making it a candidate for further pharmacological exploration.

Several synthetic methods have been developed to produce 5-methoxyfuran-2-carboxamide:

  • Direct Amidation: This method involves the reaction of 5-methoxyfuran-2-carboxylic acid with amines under appropriate conditions.
  • Furan Ring Functionalization: The furan ring can be functionalized using various reagents to introduce the carboxamide group.
  • Microwave-Assisted Synthesis: This approach enhances reaction efficiency and reduces reaction times, making it suitable for industrial applications.

These methods ensure high yields and purity of the final product, which is crucial for its application in research and industry.

5-Methoxyfuran-2-carboxamide has potential applications across various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammatory diseases or infections.
  • Environmental Chemistry: It is used as a model compound to study photo

Studies on the interactions of 5-methoxyfuran-2-carboxamide with biological molecules have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, influencing their activity. For instance, research indicates that it may inhibit certain metabolic enzymes, thereby modulating pathways associated with inflammation and oxidative stress. Further investigations into its interactions with nucleic acids could provide valuable information regarding its potential as a therapeutic agent .

5-Methoxyfuran-2-carboxamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarityUnique Features
5-Methylfuran-2-carboxylic acid1.00Lacks amide functionality; more acidic properties
3-Methylfuran-2-carboxylic acid0.84Different position of methyl group; distinct reactivity
5-Hydroxymethyl-2-furancarboxylic acid1.00Hydroxymethyl group introduces different reactivity
5-Cyanofuran-2-carboxylic acid0.84Cyanide group alters biological activity profile
Methyl 5-methylfuran-2-carboxylate0.93Ester derivative; different solubility properties

These comparisons highlight the unique aspects of 5-methoxyfuran-2-carboxamide while illustrating how minor structural variations can significantly affect chemical behavior and biological activity.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

141.042593085 g/mol

Monoisotopic Mass

141.042593085 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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